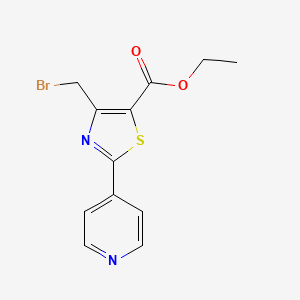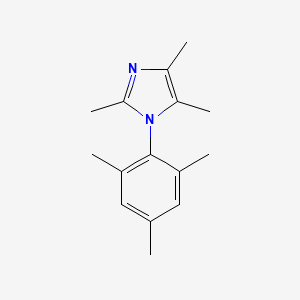
2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-トリメチル-1-(2,4,6-トリメチルフェニル)-1H-イミダゾールは、イミダゾールファミリーに属する有機化合物です。イミダゾールは、5員環の1位と3位に窒素原子を含むヘテロ環式化合物です。この特定の化合物は、イミダゾール環の2位、4位、5位に3つのメチル基が存在し、1位の窒素に2,4,6-トリメチルフェニル基が結合していることで特徴付けられます。この化合物のユニークな構造は、特定の化学的および物理的特性を付与し、さまざまな科学分野で注目を集めています。
準備方法
合成経路と反応条件
2,4,5-トリメチル-1-(2,4,6-トリメチルフェニル)-1H-イミダゾールの合成には、通常、適切な前駆体を制御された条件下で環化させることが含まれます。一般的な方法の1つには、2,4,6-トリメチルベンズアルデヒドとグリオキサールおよびアンモニアまたはアミン源との反応があります。この反応は通常、エタノールまたは酢酸などの溶媒中で、還流条件下で行われ、イミダゾール環の形成を促進します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フローリアクターと最適化された反応条件を使用すると、収率と純度を向上させることができます。副生成物を最小限に抑えながら効率的な生産を確保するために、触媒や特定の反応条件が用いられることがよくあります。
化学反応の分析
反応の種類
2,4,5-トリメチル-1-(2,4,6-トリメチルフェニル)-1H-イミダゾールは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、対応する酸化物の生成につながります。
還元: 水素化アルミニウムリチウムなどの還元剤を使用して還元反応を行うことができ、還元されたイミダゾール誘導体の生成につながります。
置換: メチル基またはフェニル環で求電子置換反応と求核置換反応が起こることができ、置換された誘導体の生成につながります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 求電子置換には臭素または塩素などのハロゲン化剤;求核置換にはアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: イミダゾール酸化物の生成。
還元: 還元されたイミダゾール誘導体の生成。
置換: ハロゲン化またはアルキル化されたイミダゾール誘導体の生成。
科学的研究の応用
2,4,5-トリメチル-1-(2,4,6-トリメチルフェニル)-1H-イミダゾールは、科学研究においてさまざまな用途があります。
化学: 配位化学におけるリガンドとして、および有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性について調査されています。
医学: 特に新薬の開発における潜在的な治療効果について研究されています。
工業: ポリマーや樹脂を含む特殊化学品や材料の製造に使用されています。
作用機序
2,4,5-トリメチル-1-(2,4,6-トリメチルフェニル)-1H-イミダゾールの作用機序は、特定の分子標的との相互作用に関与します。この化合物は、酵素または受容体に結合して、その活性を調節することができます。メチル基とフェニル環の存在は、その結合親和性と特異性に影響を与える可能性があります。関与する経路には、酵素活性の阻害や細胞プロセスの阻害が含まれ、その観察された生物学的効果につながります。
類似の化合物との比較
類似の化合物
- 2,4,5-トリメチル-1H-イミダゾール
- 2,4,6-トリメチルフェニル-1H-イミダゾール
- 1-(2,4,6-トリメチルフェニル)-1H-イミダゾール
独自性
2,4,5-トリメチル-1-(2,4,6-トリメチルフェニル)-1H-イミダゾールは、メチル基とフェニル環の特定の配置により、ユニークです。この構造配置は、疎水性や立体障害の増加などの明確な化学的特性を付与し、その反応性や他の分子との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2,4,5-Trimethyl-1H-imidazole
- 2,4,6-Trimethylphenyl-1H-imidazole
- 1-(2,4,6-Trimethylphenyl)-1H-imidazole
Uniqueness
2,4,5-Trimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is unique due to the specific arrangement of methyl groups and the phenyl ring. This structural configuration imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
919281-71-3 |
|---|---|
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC名 |
2,4,5-trimethyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C15H20N2/c1-9-7-10(2)15(11(3)8-9)17-13(5)12(4)16-14(17)6/h7-8H,1-6H3 |
InChIキー |
BQAZVJSDWKYZJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(N=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


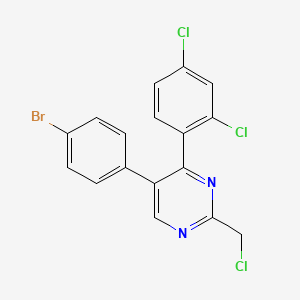
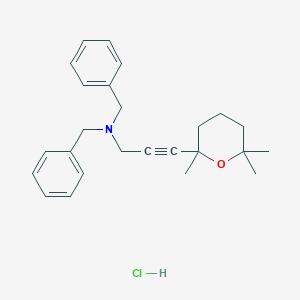
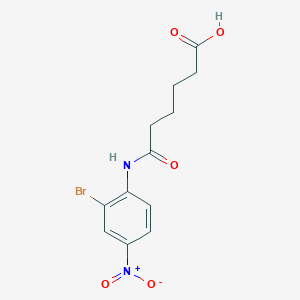
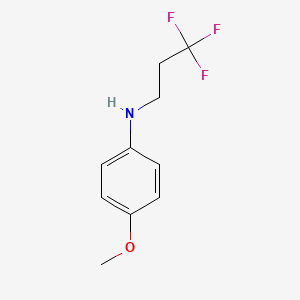
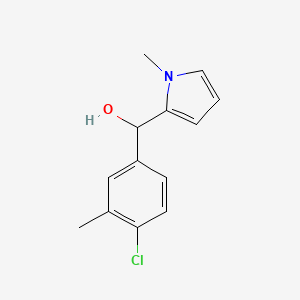
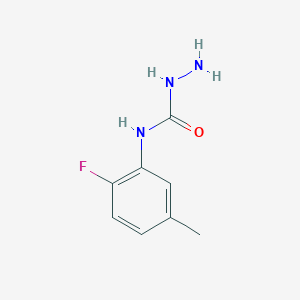
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid](/img/structure/B12638923.png)
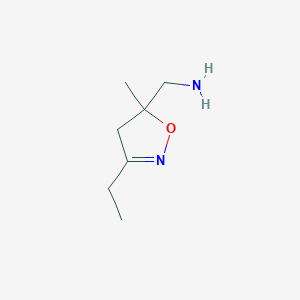
![8-Chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638925.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-](/img/structure/B12638930.png)
![4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12638934.png)
